molecular formula C11H14F2N2O B8346402 3,6-difluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine

3,6-difluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine

Cat. No. B8346402
M. Wt: 228.24 g/mol
InChI Key: VSUWTIUGGWFTDN-UHFFFAOYSA-N
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Patent
US08778951B2

Procedure details

A mixture of 2,3,6-trifluoropyridine (3 g, 22.54 mmol), (tetrahydro-2H-pyran-4-yl)methanamine (3.89 g, 33.8 mmol) and triethylamine (7.86 mL, 56.4 mmol) in NMP (60 mL) was heated at about 70° C. for about 1 hr. The reaction mixture was cooled to ambient temperature, diluted with EtOAc (˜100 mL), brine (˜50 mL) and water (˜50 mL). The separated organic layer was washed with brine (1×), 0.3N aqueous HCl (2×), saturated aqueous NaHCO3 solution (1×), brine (1×), dried over Na2SO4, filtered off and concentrated in vacuo providing crude 3,6-difluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine, which was directly used in the next reaction without further purification. Yield: 3.5 g. LCMS (m/z): 229.1 [M+H]+; Retention time=0.79 min.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
7.86 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([F:9])[N:3]=1.[O:10]1[CH2:15][CH2:14][CH:13]([CH2:16][NH2:17])[CH2:12][CH2:11]1.C(N(CC)CC)C>CN1C(=O)CCC1.CCOC(C)=O.[Cl-].[Na+].O.O>[F:8][C:7]1[C:2]([NH:17][CH2:16][CH:13]2[CH2:14][CH2:15][O:10][CH2:11][CH2:12]2)=[N:3][C:4]([F:9])=[CH:5][CH:6]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=NC(=CC=C1F)F
Name
Quantity
3.89 g
Type
reactant
Smiles
O1CCC(CC1)CN
Name
Quantity
7.86 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Name
brine
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
WASH
Type
WASH
Details
The separated organic layer was washed with brine (1×), 0.3N aqueous HCl (2×), saturated aqueous NaHCO3 solution (1×), brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC(=CC1)F)NCC1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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